2-(Methylamino)benzoyl chloride
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Overview
Description
2-(Methylamino)benzoyl chloride is an organic compound with the molecular formula C8H8ClNO It is a derivative of benzoyl chloride, where a methylamino group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methylamino)benzoyl chloride can be synthesized through several methods. One common route involves the reaction of 2-(methylamino)benzoic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the thionyl chloride acts as both a chlorinating agent and a dehydrating agent, converting the carboxylic acid group into an acyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. For example, the reaction can be carried out in large reactors with continuous feed systems to ensure a steady supply of reactants and efficient removal of by-products. Catalysts may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-(methylamino)benzoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Catalysts: Lewis acids, such as aluminum chloride (AlCl3), can be used to catalyze electrophilic aromatic substitution reactions.
Solvents: Organic solvents like dichloromethane (CH2Cl2) and tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reactions.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Substituted Benzenes: Formed by electrophilic aromatic substitution reactions.
Scientific Research Applications
2-(Methylamino)benzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: Researchers use this compound to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(Methylamino)benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is exploited in various synthetic transformations, where the compound transfers its acyl group to other molecules, forming new chemical bonds.
Comparison with Similar Compounds
2-(Methylamino)benzoyl chloride can be compared with other benzoyl chloride derivatives:
Benzoyl Chloride: Lacks the methylamino group, making it less versatile in certain synthetic applications.
2-Amino Benzoyl Chloride: Contains an amino group instead of a methylamino group, leading to different reactivity and applications.
4-(Methylamino)benzoyl Chloride: The position of the methylamino group on the benzene ring affects the compound’s reactivity and the types of reactions it undergoes.
Conclusion
This compound is a valuable compound in organic chemistry, with diverse applications in synthesis, medicinal chemistry, and material science. Its unique reactivity and ability to undergo various chemical transformations make it a useful tool for researchers and industrial chemists alike.
Properties
CAS No. |
64636-41-5 |
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Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
2-(methylamino)benzoyl chloride |
InChI |
InChI=1S/C8H8ClNO/c1-10-7-5-3-2-4-6(7)8(9)11/h2-5,10H,1H3 |
InChI Key |
AKVHMSBCSJMOMH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)Cl |
Origin of Product |
United States |
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